
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is composed of three amino acids: N-acetyl-L-phenylalanine, N-methyl-L-proline, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide typically involves the coupling of N-acetyl-L-phenylalanine with N-methyl-L-proline. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Various acylated derivatives.
科学的研究の応用
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Methyl-L-proline: A methylated derivative of L-proline, used in the synthesis of cyclic peptides.
N-Acetyl-L-phenylalanyl-N-methyl-L-alanine: A similar peptide with alanine instead of proline.
Uniqueness
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
63192-99-4 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-acetamido-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)19-14(11-13-7-4-3-5-8-13)17(23)20-10-6-9-15(20)16(22)18-2/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H,18,22)(H,19,21)/t14-,15-/m0/s1 |
InChIキー |
UMHLLSMFIJNVCD-GJZGRUSLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


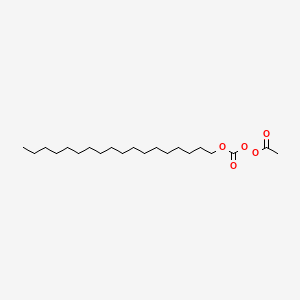
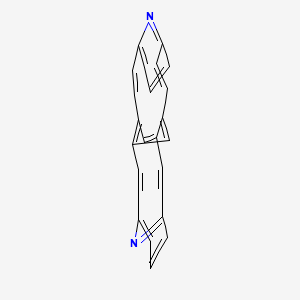
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
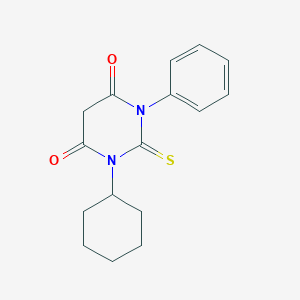
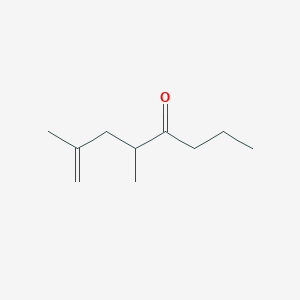
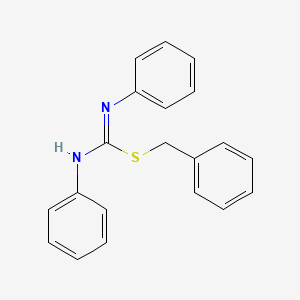

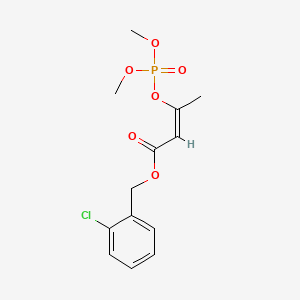
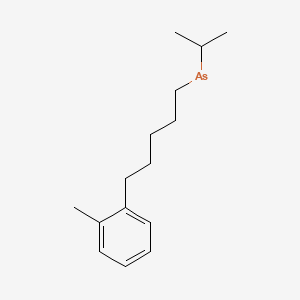

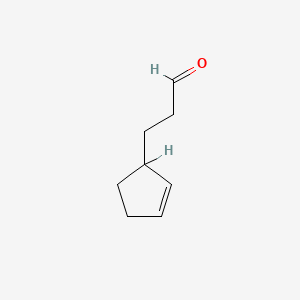
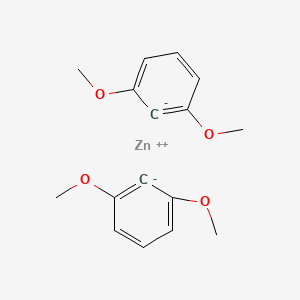
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
